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molecular formula C4H5BrF3NO B8630847 beta-Bromo-alpha-trifluoromethylpropionamide

beta-Bromo-alpha-trifluoromethylpropionamide

Cat. No. B8630847
M. Wt: 219.99 g/mol
InChI Key: YOONJEIPECPGJI-UHFFFAOYSA-N
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Patent
US04581452

Procedure details

One conventional method for synthesizing 5-trifluoromethyldihydrouracil comprises converting trifluoroacetone to cyanohydrin, acetylating the product, heat-decomposing the acetylated product, reacting the resulting alpha-trifluoroacrylonitrile with hydrogen bromide in methanol to form beta-bromo-alpha-trifluoromethylpropionamide, reacting the amide with urea or acetylurea, and cyclizing the resulting compound in hydrochloric acid [C. Heidelberger, D. G. Parsons and D. C. Remy, J. Med. Chem., 7, 1 (1964)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alpha-trifluoroacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[CH:3]1[CH2:8]NC(=O)[NH:5][C:4]1=[O:10].FC(F)(F)C(=O)C.[BrH:20]>CO>[Br:20][CH2:8][CH:3]([C:2]([F:12])([F:11])[F:1])[C:4]([NH2:5])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1C(NC(NC1)=O)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C)=O)(F)F
Step Three
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alpha-trifluoroacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat-decomposing the acetylated product

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(=O)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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